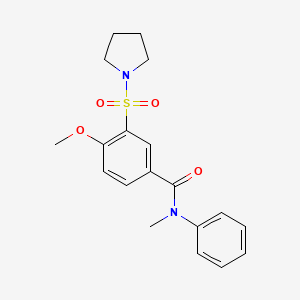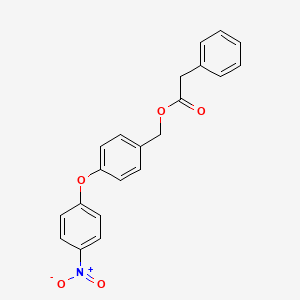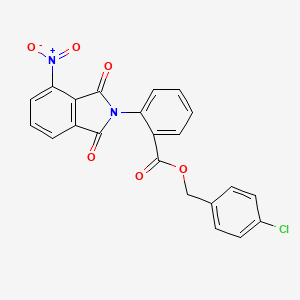![molecular formula C22H21ClN2O4S2 B3542336 1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3542336.png)
1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-phenylpiperazine, commonly known as CSPS, is a chemical compound that has been used in scientific research for various purposes. CSPS is a piperazine derivative that has been synthesized and studied extensively due to its potential applications in pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of CSPS is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. CSPS has been found to inhibit the activity of phosphodiesterase 5 (PDE5) and nitric oxide synthase (NOS), which are involved in the regulation of blood flow and smooth muscle relaxation. CSPS has also been found to interact with certain neurotransmitter receptors in the brain, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
CSPS has been found to have various biochemical and physiological effects in the body. CSPS has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) and nitric oxide (NO) in the body, which are involved in the regulation of blood flow and smooth muscle relaxation. CSPS has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CSPS has several advantages for use in laboratory experiments. CSPS is relatively easy to synthesize and purify, making it readily available for research purposes. CSPS has also been found to have low toxicity and minimal side effects, making it a safe and reliable compound for use in laboratory experiments.
However, there are also limitations to the use of CSPS in laboratory experiments. CSPS has a relatively short half-life, which means that its effects may not be long-lasting. CSPS also has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving CSPS. One potential area of research is the development of new drugs based on the structure of CSPS. CSPS has been found to have potential applications in the treatment of various diseases, and further research could lead to the development of more effective drugs.
Another area of research is the elucidation of the mechanism of action of CSPS. While CSPS has been found to have various biochemical and physiological effects, the exact mechanism of action is not fully understood. Further research could help to clarify the mechanism of action and potentially lead to the development of more targeted drugs.
Conclusion:
In conclusion, CSPS is a chemical compound that has been studied extensively for its potential applications in pharmacology and medicinal chemistry. CSPS has been found to have potential applications in the treatment of various diseases, and further research could lead to the development of more effective drugs. CSPS has several advantages for use in laboratory experiments, but there are also limitations to its use. Future research directions for CSPS include the development of new drugs and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
CSPS has been used in various scientific research studies, including pharmacological and medicinal chemistry research. CSPS has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders. CSPS has also been studied for its potential use as a diagnostic tool in medical imaging.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylphenyl]sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c23-18-9-11-20(12-10-18)30(26,27)21-7-4-8-22(17-21)31(28,29)25-15-13-24(14-16-25)19-5-2-1-3-6-19/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMBJSDRYYJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-bis{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3542256.png)

![4-bromo-N-phenyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3542259.png)



![4-({2-[(2,6-dichlorobenzyl)thio]acetyl}amino)phenyl propionate](/img/structure/B3542300.png)
![4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl acetate](/img/structure/B3542306.png)

![3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3542314.png)

![N-(2-ethylphenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542342.png)

![N-(3-hydroxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3542351.png)